

Application Notes and Protocols: Rosanilin(1+)-based Feulgen Staining for DNA Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rosanilin(1+)

Cat. No.: B1230061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Feulgen staining technique, developed by Robert Feulgen, is a cornerstone of quantitative histology and cytology, enabling the specific and stoichiometric staining of DNA. This method is invaluable for determining the DNA content of individual cell nuclei, which has significant applications in oncology for ploidy evaluation, cell cycle analysis, and understanding chromatin organization.^{[1][2][3][4]} The basis of the Feulgen reaction is a two-step process: acid hydrolysis to unmask aldehyde groups in the deoxyribose sugar of DNA, followed by the reaction of these aldehydes with Schiff's reagent, which contains **Rosanilin(1+)**, to produce a characteristic purple color.^{[1][5]} The intensity of this color is directly proportional to the amount of DNA present, allowing for quantification using techniques like image cytometry and microdensitometry.^{[1][2][4]}

These application notes provide a detailed protocol for performing **Rosanilin(1+)**-based Feulgen staining for the purpose of DNA quantification.

Principle of the Method

The Feulgen reaction relies on the differential chemical properties of DNA and RNA.

- Acid Hydrolysis: The process begins with treating the fixed cells or tissues with a warm or concentrated acid, typically hydrochloric acid (HCl). This selective hydrolysis cleaves the

glycosidic bonds between purine bases (adenine and guanine) and deoxyribose sugar in the DNA backbone. This process unmasks the aldehyde groups of the sugar molecules.[\[1\]](#)[\[5\]](#) RNA is not hydrolyzed under these conditions and therefore does not stain.[\[5\]](#)

- Staining with Schiff's Reagent: The tissue is then incubated with Schiff's reagent. This reagent is prepared by treating a basic dye such as pararosaniline (a type of Rosanilin) with sulfuric acid, resulting in a colorless solution. The free aldehyde groups generated in the DNA during hydrolysis react with the Schiff's reagent, restoring its quinoid structure and resulting in a bright reddish-purple coloration at the site of the DNA.[\[5\]](#) The intensity of the resulting stain is a reliable measure of the amount of DNA in the nucleus.

Experimental Protocols

Materials and Reagents

- Fixative: Neutral buffered formalin, Carnoy's fixative, or methanol-acetic acid. Avoid fixatives containing strong acids like picric acid (e.g., Bouin's fluid) as they can cause premature hydrolysis.[\[5\]](#)
- Hydrochloric Acid (HCl): 1N and 5N solutions.
- Schiff's Reagent: Can be purchased commercially or prepared in the laboratory.
 - Preparation of Schiff's Reagent:
 - Dissolve 1 g of basic fuchsin (containing rosanilin/pararosaniline) in 200 mL of boiling distilled water.[\[5\]](#)
 - Shake thoroughly and cool to 50°C.[\[5\]](#)
 - Filter the solution and add 30 mL of 1N HCl to the filtrate.[\[5\]](#)
 - Cool to room temperature and add 1 g of potassium metabisulfite ($K_2S_2O_5$).[\[5\]](#)
 - Store the solution in a tightly stoppered bottle in the dark overnight or until it becomes a light straw color.[\[5\]](#)

- Sulfite Wash Solution (Optional): 10% aqueous solution of potassium metabisulfite. While traditionally used, some sources now consider this step unnecessary.[2][5]
- Counterstain (Optional): 1% aqueous Light Green or Fast Green FCF.[2][5]
- Dehydrating Agents: Graded series of ethanol (e.g., 70%, 95%, 100%).
- Clearing Agent: Xylene or a xylene substitute.
- Mounting Medium: A resinous mounting medium.
- Control Slides: It is recommended to include control cells with a known DNA content (e.g., lymphocytes or chicken erythrocytes) for calibration.

Staining Procedure

This protocol provides two alternative methods for the acid hydrolysis step. The optimal hydrolysis time can vary depending on the fixative used and should be determined empirically in your laboratory.

- Deparaffinization and Rehydration:
 - If using paraffin-embedded sections, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
- Acid Hydrolysis (Choose one of the following methods):
 - Method A: Warm Acid Hydrolysis
 1. Rinse slides briefly in cold 1N HCl.[5]
 2. Place slides in 1N HCl pre-warmed to 60°C for 8-10 minutes.[1][5]
 3. Rinse slides briefly in cold 1N HCl, followed by a brief rinse in distilled water.[5]
 - Method B: Room Temperature Acid Hydrolysis
 1. Place slides in 5N HCl at room temperature for 20-60 minutes. This method is considered by some to produce darker staining with less DNA loss.

- Staining:
 - Immerse the slides in Schiff's reagent at room temperature for 30-60 minutes, or until the tissue stains a deep purple.[1][5] This step should be performed in the dark.
- Washing:
 - Option 1 (Traditional): Give the slides three rinses of about 1 minute each in a freshly prepared sulfite wash solution.[5]
 - Option 2 (Simplified): Wash the slides well with distilled water.
- Counterstaining (Optional):
 - If a counterstain is desired to visualize the cytoplasm, immerse the slides in a 1% aqueous solution of Light Green or Fast Green FCF for 1 minute.[5]
- Dehydration and Mounting:
 - Dehydrate the slides through a graded series of ethanol.
 - Clear the slides in xylene.
 - Mount with a resinous mounting medium.

Expected Results

- DNA: Reddish-purple[6]
- Cytoplasm and Background: Colorless (if not counterstained) or green (if counterstained with Light Green/Fast Green)[2][6]

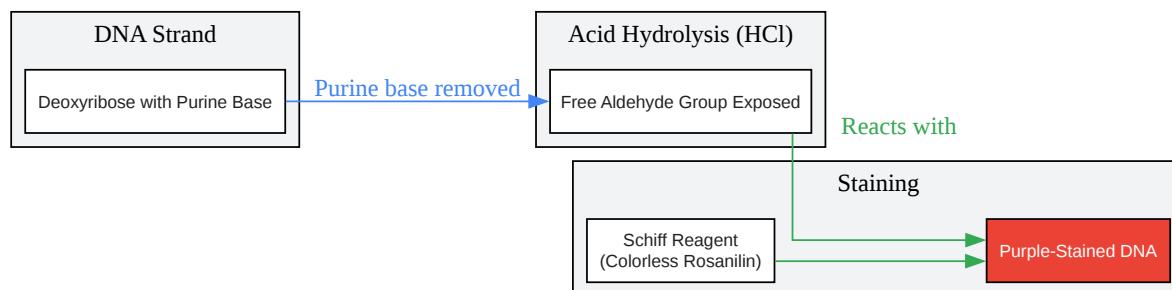
Data Presentation

Quantitative analysis of Feulgen-stained slides is typically performed using an image cytometer, which measures the Integrated Optical Density (IOD) of the stained nuclei. The IOD is proportional to the DNA content.

Parameter	Description	Example Value	Reference
DNA Content per Nucleus	The absolute amount of DNA in a cell nucleus, often expressed in picograms (pg).	Chicken erythrocyte nucleus: 2.52 pg	[7]
Ploidy Level	The number of complete sets of chromosomes in a cell. Diploid (2c) cells have two sets, while tetraploid (4c) cells have four.	-	
Integrated Optical Density (IOD)	A measure of the total amount of stain in a nucleus, calculated from the absorbance and area of the nucleus.	-	
IOD Ratios	The ratio of IODs between cells of different ploidy levels should be consistent.	The IOD ratio of 2c:4c:8c hepatocytes is approximately 1:2:4.	

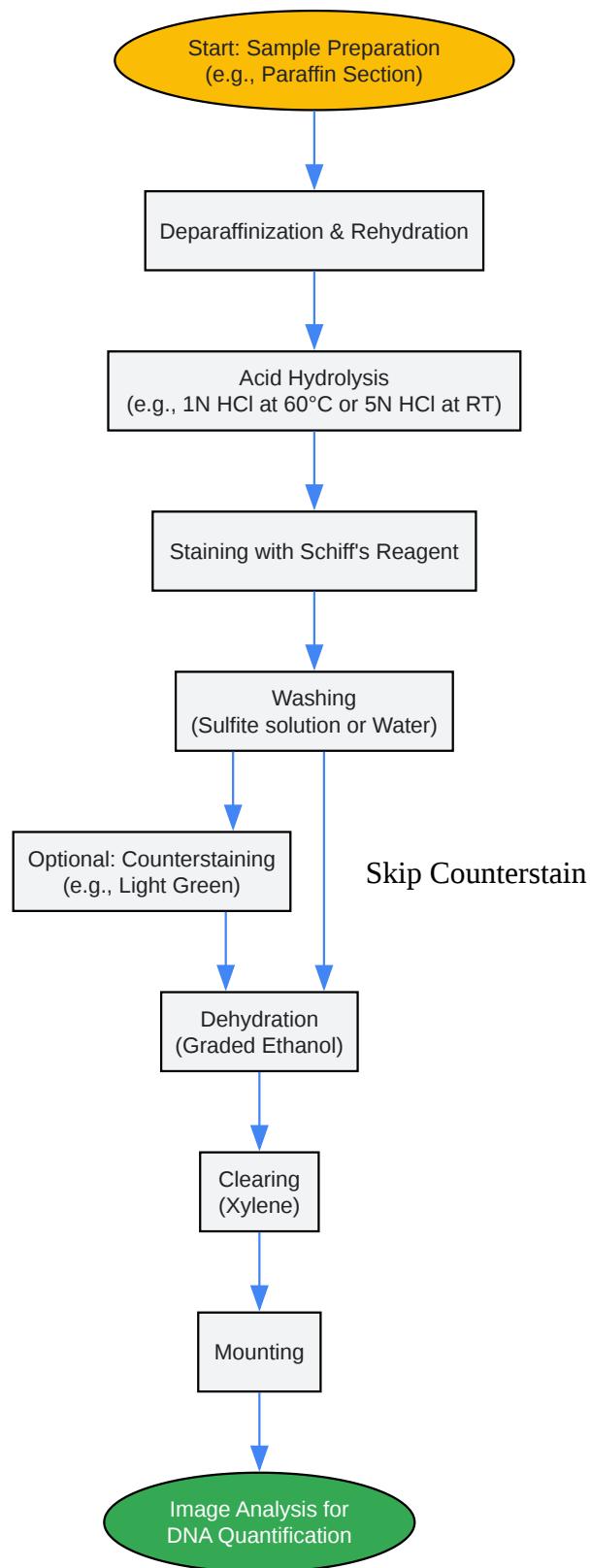
Diagrams

Signaling Pathway of the Feulgen Reaction

[Click to download full resolution via product page](#)

Caption: Chemical basis of the Feulgen reaction.

Experimental Workflow for Feulgen Staining



[Click to download full resolution via product page](#)

Caption: Workflow for Feulgen staining and DNA quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FEULGEN STAINING PROTOCOL [k-state.edu]
- 2. uzhnu.edu.ua [uzhnu.edu.ua]
- 3. Feulgen stain - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. stainsfile.com [stainsfile.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantitative aspects of the cytochemical Feulgen-DNA procedure studied on model systems and cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Rosanilin(1+)-based Feulgen Staining for DNA Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230061#protocol-for-rosanilin-1-based-feulgen-staining-for-dna-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com